(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Overview
Description
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate is an organic compound with the molecular formula C19H20O4 It is a derivative of acrylic acid and features a benzyloxy and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate typically involves the esterification of the corresponding acrylic acid derivative. One common method is the reaction of 3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid or its aldehyde derivative.
Reduction: Formation of ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific enzymes or receptors. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(4-(benzyloxy)phenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (2E)-3-[4-(benzyloxy)phenyl]acrylate: Lacks the methoxy group on the phenyl ring.
Ethyl 3-(4-(benzyloxy)phenyl)propanoate: Saturated analog of the target compound.
Uniqueness
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate is unique due to the presence of both benzyloxy and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds, making it a valuable intermediate in organic synthesis and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANFNAQSNYBICG-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38157-08-3 | |
Record name | 3-(4-BENZYLOXY-3-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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